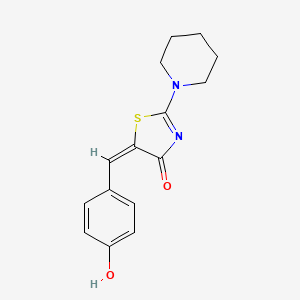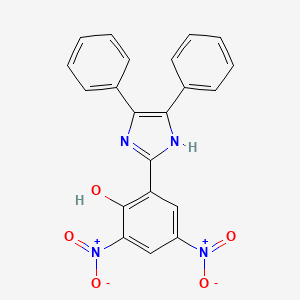![molecular formula C14H11BrClNO B15013252 4-bromo-2-chloro-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15013252.png)
4-bromo-2-chloro-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is an organic compound with the molecular formula C14H11BrClNO. It is a derivative of phenol and is characterized by the presence of bromine, chlorine, and a methylphenyl imino group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 4-bromo-2-chlorophenol and 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and imines.
Scientific Research Applications
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-CHLORO-6-[(E)-[(2-CHLORO-6-METHYLPHENYL)IMINO]METHYL]PHENOL
- 4-BROMO-2-CHLORO-6-[(E)-[(4-CHLORO-3-METHYLPHENYL)IMINO]METHYL]PHENOL
- 4-BROMO-2-CHLORO-6-[(E)-[(4-CHLORO-2-METHYLPHENYL)IMINO]METHYL]PHENOL
Uniqueness
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11BrClNO |
|---|---|
Molecular Weight |
324.60 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-12(5-3-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3 |
InChI Key |
FDTFHKCLUYOHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15013170.png)
![2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013183.png)

![3-[5,6-bis(1,3-benzodioxol-5-yl)-1,3,8-trioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoic acid](/img/structure/B15013201.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013203.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15013221.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15013240.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide](/img/structure/B15013254.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine](/img/structure/B15013264.png)
![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15013270.png)
![N-(2,6-dimethylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B15013276.png)
